molecular formula C18H13BrN2O3 B4617291 8-bromo-2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

8-bromo-2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B4617291
M. Wt: 385.2 g/mol
InChI Key: WGANYEQGMVODCS-UHFFFAOYSA-N
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Description

8-bromo-2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a useful research compound. Its molecular formula is C18H13BrN2O3 and its molecular weight is 385.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.01095 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of new 8-bromo-2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives were synthesized and evaluated for their antimicrobial activity. Through a process of ring closure reaction and further hydrolysis and condensation, these compounds exhibited promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Mayekar et al., 2011).

Crystallographic Characterization

The crystal structure of this compound was detailed, highlighting its flattened boat conformation and specific intramolecular and intermolecular hydrogen bonding. This structural insight is crucial for understanding the compound's interactions and stability, which could inform further synthetic and application-focused research (Nizammohideen et al., 2009).

Oxidative Cyclization Reactions

Research on the oxidation of 2-hydroxynaphthaldehyde oximes, including 8-bromo (or nitro)-2-hydroxynaphthaldehyde oximes, has led to the formation of naphtho[1,2-e][1,3]oxazine derivatives through spiro cyclodimerisation. These findings contribute to the understanding of naphthoquinone nitrosomethide intermediates and their cyclisation behaviors, offering pathways for synthesizing complex naphtho[1,2-e][1,3]oxazine structures (Supsana et al., 2001).

Photochromic Properties

The study of nitro-substituted spironaphthooxazines, including derivatives of this compound, revealed that the introduction of nitro groups can stabilize a bipolar colored form. This property has implications for developing materials with photochromic applications, where reversible changes in color under light exposure are desirable (Nedoshivin et al., 1989).

Properties

IUPAC Name

8-bromo-2-(3-nitrophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c19-13-5-6-16-12(8-13)4-7-18-17(16)10-20(11-24-18)14-2-1-3-15(9-14)21(22)23/h1-9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGANYEQGMVODCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2C=CC(=C3)Br)OCN1C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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